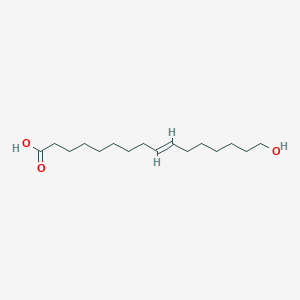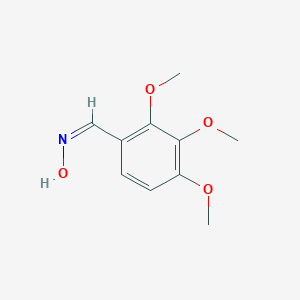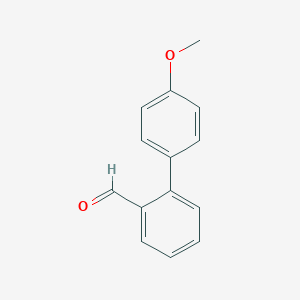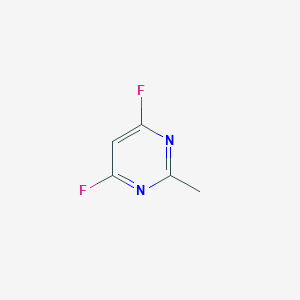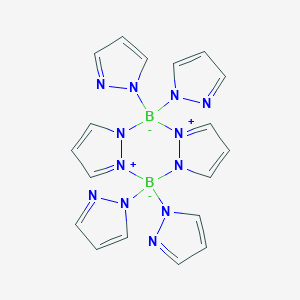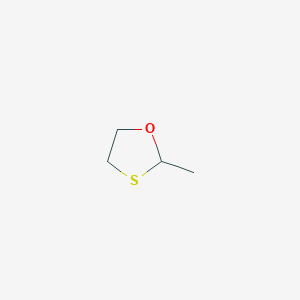
2-Methyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-oxathiolane is a highly reactive organic compound that belongs to the class of heterocyclic compounds. It is a six-membered ring containing one sulfur and one oxygen atom, with a methyl group attached to one of the carbon atoms. This compound has received significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-oxathiolane is not well understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. It can react with various electrophiles, including carbonyl compounds, epoxides, and halogens, to form new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-1,3-oxathiolane are not well studied, but it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, and no adverse effects have been reported in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-1,3-oxathiolane in lab experiments include its high reactivity, low toxicity, and ease of synthesis. However, its limitations include its instability in air and water, and its sensitivity to light and heat. It also requires careful handling due to its potential to react with other compounds.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-1,3-oxathiolane. One potential direction is the synthesis of new compounds using 2-Methyl-1,3-oxathiolane as a building block, with potential applications in drug discovery and material science. Another direction is the study of its mechanism of action and its potential as a reagent for the modification of proteins and peptides. Finally, the development of new methods for the synthesis of 2-Methyl-1,3-oxathiolane and its derivatives could lead to improved yields and simplified procedures for its use in various fields.
Métodos De Síntesis
The synthesis of 2-Methyl-1,3-oxathiolane can be achieved through several methods, including the reaction of 2-chloroethanol with potassium sulfide, the reaction of 2-chloroethanol with sodium sulfide, and the reaction of 2-chloroethanol with thiourea. Among these methods, the reaction of 2-chloroethanol with potassium sulfide is the most commonly used method due to its high yield and simplicity.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-oxathiolane has been extensively studied for its potential applications in various fields of science. In organic chemistry, it is used as a building block for the synthesis of various compounds, including heterocyclic compounds, chiral ligands, and pharmaceutical intermediates. In biochemistry, it is used as a reagent for the modification of proteins and peptides, and as a probe for the study of enzyme mechanisms. In material science, it is used as a precursor for the synthesis of polymers and nanomaterials.
Propiedades
Número CAS |
17642-74-9 |
|---|---|
Nombre del producto |
2-Methyl-1,3-oxathiolane |
Fórmula molecular |
C4H8OS |
Peso molecular |
104.17 g/mol |
Nombre IUPAC |
2-methyl-1,3-oxathiolane |
InChI |
InChI=1S/C4H8OS/c1-4-5-2-3-6-4/h4H,2-3H2,1H3 |
Clave InChI |
QNNPPEKCYFEVCF-UHFFFAOYSA-N |
SMILES |
CC1OCCS1 |
SMILES canónico |
CC1OCCS1 |
Sinónimos |
2-METHYL-1,3-OXATHIOLANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
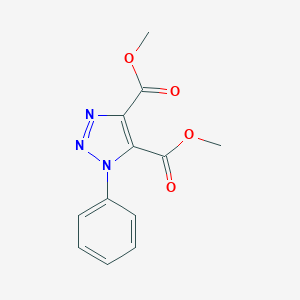
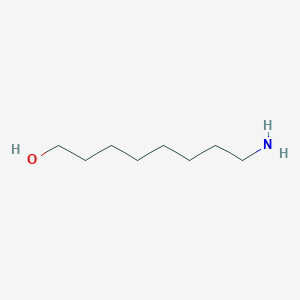
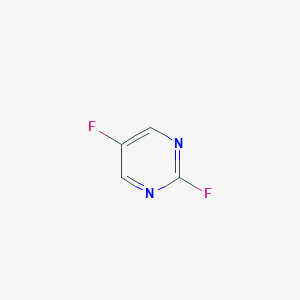

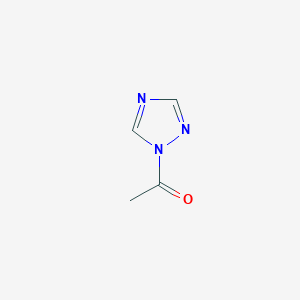
![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)
